![molecular formula C9H16N4OS B1671407 Ethiozin CAS No. 64529-56-2](/img/structure/B1671407.png)
Ethiozin
Overview
Description
Ethiozin is a selective pre- and post-emergence herbicide.
Scientific Research Applications
Herbicide in Agriculture
Ethiozin is used as a herbicide in agriculture. It can selectively control Bromus spp. on a wider range of soil types . This makes it a valuable tool for farmers looking to protect their crops from these types of weeds.
Metabolism in Tolerant Cultivars
Ethiozin is more rapidly metabolized by tolerant cultivars . This means that certain types of plants can break down Ethiozin more quickly, reducing its impact on these plants. This property is important in the development of crops that can coexist with the use of this herbicide.
Nitrogenase Activity
Ethiozin has been studied for its effects on nitrogenase activity in certain strains of bacteria . At certain concentrations (20 ppm), it does not exert any inhibitory effect on nitrogenase activity of Azospirillum lipoferum and A. brasilense . Nitrogenase is an enzyme that plays a crucial role in nitrogen fixation, a process vital for plant growth.
Inhibitory Effects
On the other hand, higher concentrations of Ethiozin (50 ppm) can cause a marked decrease in nitrogenase activity . This demonstrates that the impact of Ethiozin can vary significantly depending on its concentration.
Impact on Growth
The herbicide Ethiozin has been observed to have an inhibitory effect on the growth of certain bacteria . For example, the growth of A. brasilense and A. lipoferum was inhibited for 12 h and 24 h, respectively . However, growth and nitrogenase activity were completely recovered thereafter .
Mode of Application
The effect of Ethiozin can also vary depending on the mode of application . For instance, different effects on nitrogenase activity were observed when Ethiozin was added to the media 24 h after inoculation, and when a carbon source was added to the media 24 h after inoculation .
Mechanism of Action
Target of Action
Ethiozin, also known as 4-amino-6-tert-butyl-3-ethylthio-1,2,4-triazin-5(4H)-one , is a triazinone herbicide . Its primary target is the photosystem II receptor site . This site plays a crucial role in the photosynthetic electron transport chain, which is essential for energy production in plants .
Mode of Action
Ethiozin acts as a photosynthetic electron transport inhibitor at the photosystem II receptor site . By binding to this site, Ethiozin disrupts the normal flow of electrons during photosynthesis, thereby inhibiting the plant’s ability to produce energy . This results in the cessation of plant growth and eventually leads to plant death .
Biochemical Pathways
The primary biochemical pathway affected by Ethiozin is photosynthesis, specifically the electron transport chain within photosystem II . By inhibiting electron transport, Ethiozin disrupts the production of ATP and NADPH, two molecules that are crucial for various cellular processes, including the synthesis of sugars in the Calvin cycle .
Pharmacokinetics
It is known that ethiozin is a small molecule with a molecular weight of 22831 , which may influence its ADME properties
Result of Action
The primary result of Ethiozin’s action is the inhibition of plant growth. By disrupting photosynthesis, Ethiozin deprives the plant of the energy it needs to grow . Over time, this energy deprivation leads to the death of the plant .
Action Environment
The efficacy and stability of Ethiozin, like many other herbicides, can be influenced by various environmental factors. These may include temperature, rainfall, soil type, and the presence of other chemicals . .
properties
IUPAC Name |
4-amino-6-tert-butyl-3-ethylsulfanyl-1,2,4-triazin-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4OS/c1-5-15-8-12-11-6(9(2,3)4)7(14)13(8)10/h5,10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADZSGNDOZREKJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(C(=O)N1N)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1041926 | |
Record name | Ethiozin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1041926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethiozin | |
CAS RN |
64529-56-2 | |
Record name | Ethiozin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64529-56-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethiozin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064529562 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethiozin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1041926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ETHIOZIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/10075DWR0D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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